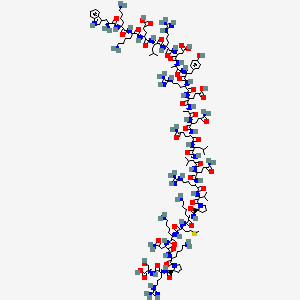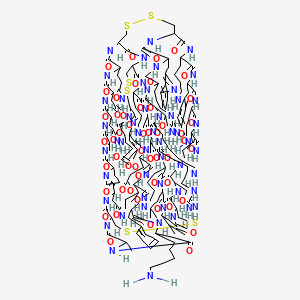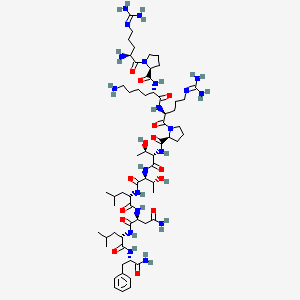
477284-32-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service (CAS) number 477284-32-5 is known as β-Amyloid (4-10). This peptide is a fragment of the amyloid-beta protein, which is associated with the formation of amyloid plaques in the brains of individuals with Alzheimer’s disease. β-Amyloid (4-10) is an epitope for the polyclonal anti-amyloid-beta (1-42) antibody and has been shown to reduce amyloid deposition in transgenic Alzheimer’s disease mouse models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (4-10) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of β-Amyloid (4-10) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Análisis De Reacciones Químicas
Types of Reactions: β-Amyloid (4-10) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in:
Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA), piperidine.
Oxidizing Agents: Hydrogen peroxide (H2O2).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Major Products: The major products formed from these reactions are the desired peptide sequences, oxidized peptides, and reduced peptides .
Aplicaciones Científicas De Investigación
β-Amyloid (4-10) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in amyloid plaque formation and its interactions with other proteins.
Medicine: Studied in the context of Alzheimer’s disease for its potential to reduce amyloid deposition and its use in developing diagnostic tools and therapeutic agents.
Industry: Utilized in the production of research reagents and as a standard in analytical techniques
Mecanismo De Acción
β-Amyloid (4-10) exerts its effects by interacting with the polyclonal anti-amyloid-beta (1-42) antibody. This interaction reduces amyloid deposition in transgenic Alzheimer’s disease mouse models. The peptide targets amyloid plaques and inhibits their formation, thereby mitigating the cytotoxic effects associated with amyloid-beta aggregation. The molecular pathways involved include the inhibition of amyloid fibril formation and the promotion of amyloid clearance.
Comparación Con Compuestos Similares
- β-Amyloid (1-37)
- β-Amyloid (18-28)
- β-Amyloid (1-17)
- β-Amyloid (1-40)
- β-Amyloid (10-20)
Comparison: β-Amyloid (4-10) is unique in its specific epitope recognition by the polyclonal anti-amyloid-beta (1-42) antibody. This specificity makes it particularly useful in research focused on amyloid plaque reduction and Alzheimer’s disease. Other similar compounds, such as β-Amyloid (1-40) and β-Amyloid (1-37), have different sequences and may interact with different antibodies or exhibit varying degrees of amyloidogenicity .
Propiedades
Número CAS |
477284-32-5 |
|---|---|
Fórmula molecular |
C₃₉H₅₂N₁₂O₁₂ |
Peso molecular |
880.90 |
Secuencia |
One Letter Code: FRHDSGY |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[Ala107]-MBP (104-118)](/img/structure/B612396.png)


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)

![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)


